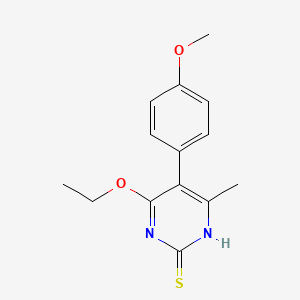
4-ethoxy-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes an ethoxy group, a methoxyphenyl group, and a methyl group attached to a pyrimidine ring with a thione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Thione Group: The thione group is introduced by treating the pyrimidine intermediate with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide.
Functional Group Substitution: The ethoxy and methoxyphenyl groups are introduced through nucleophilic substitution reactions using corresponding alkyl halides or aryl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy and methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
4-Ethoxy-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-ethoxy-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic groups may facilitate binding to hydrophobic pockets within biological macromolecules, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxyphenylboronic acid
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
4-Ethoxy-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique scaffold for the development of new chemical entities with diverse applications.
Propriétés
Numéro CAS |
61539-13-7 |
|---|---|
Formule moléculaire |
C14H16N2O2S |
Poids moléculaire |
276.36 g/mol |
Nom IUPAC |
4-ethoxy-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C14H16N2O2S/c1-4-18-13-12(9(2)15-14(19)16-13)10-5-7-11(17-3)8-6-10/h5-8H,4H2,1-3H3,(H,15,16,19) |
Clé InChI |
LPHOZTUJOKBHJL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC(=S)NC(=C1C2=CC=C(C=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


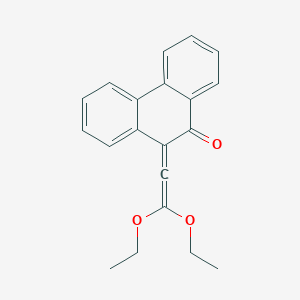
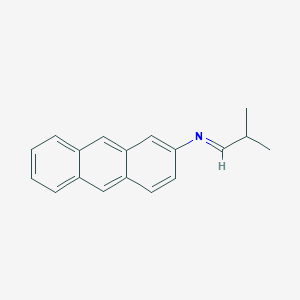
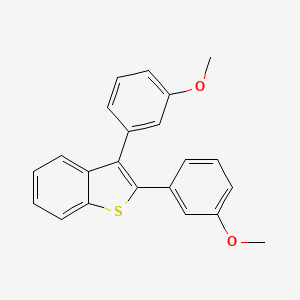

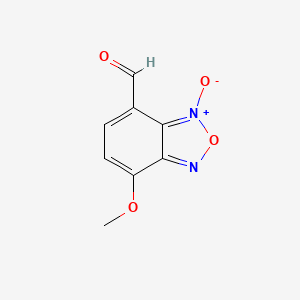

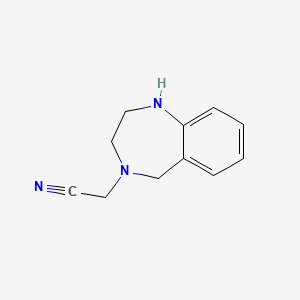
![3-Chloro-4-[2-(dimethylamino)phenyl]-1,3-diphenylazetidin-2-one](/img/structure/B14588477.png)
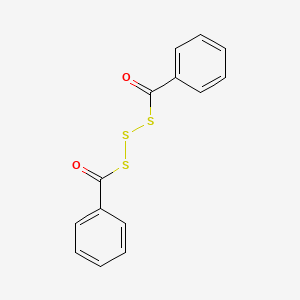
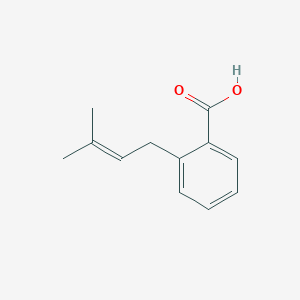

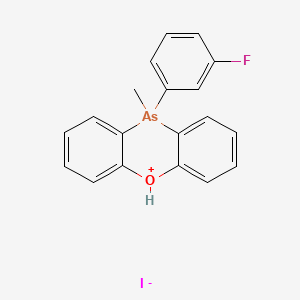
![N-[4-(Dimethylamino)butyl]prop-2-enamide](/img/structure/B14588508.png)
![N-[1-(Acetyloxy)butan-2-yl]-alpha-asparagine](/img/structure/B14588509.png)
